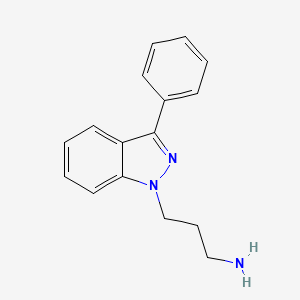![molecular formula C17H17NO4 B14620925 N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide CAS No. 59953-61-6](/img/structure/B14620925.png)
N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide is a chemical compound known for its unique structure and properties. It features a benzamide group attached to a methoxy-substituted cyclohexa-1,4-dienyl ring, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide typically involves the reaction of 4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl derivatives with benzamide under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy-substituted derivatives.
科学的研究の応用
N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein arginine N-methyltransferase (PRMT7), affecting the methylation of histones and other proteins.
類似化合物との比較
Similar Compounds
- N-(3,6-Dioxo-cyclohexa-1,4-dienyl)-acetamide
- 3,3’-[(3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl)diimino]bis(N-benzyl-N,N-diethyl-1-propanaminium)
- 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride
Uniqueness
N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide stands out due to its methoxy substitution, which can influence its reactivity and biological activity. This unique structural feature may enhance its potential as a therapeutic agent or a chemical reagent.
特性
CAS番号 |
59953-61-6 |
|---|---|
分子式 |
C17H17NO4 |
分子量 |
299.32 g/mol |
IUPAC名 |
N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide |
InChI |
InChI=1S/C17H17NO4/c1-11(18-17(21)12-6-4-3-5-7-12)8-13-9-15(20)16(22-2)10-14(13)19/h3-7,9-11H,8H2,1-2H3,(H,18,21) |
InChIキー |
LKIHKKGSNOMFEK-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=O)C(=CC1=O)OC)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



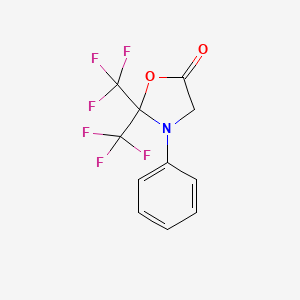
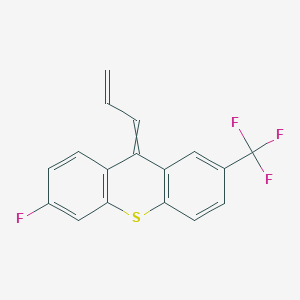
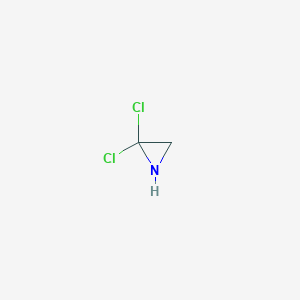


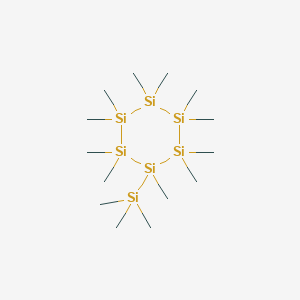
![2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14620898.png)
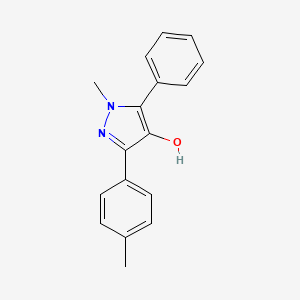

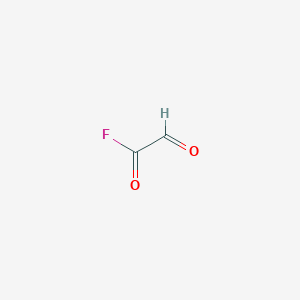
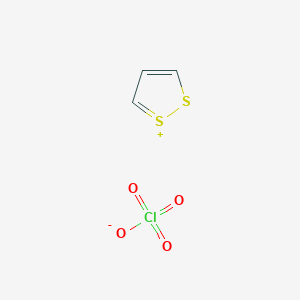
![2-[(Dimethylamino)methylidene]heptanal](/img/structure/B14620909.png)
